molecular formula C18H23N2+ B1240017 4-(4-Diethylaminostyryl)-1-methylpyridinium

4-(4-Diethylaminostyryl)-1-methylpyridinium

Cat. No. B1240017
M. Wt: 267.4 g/mol
InChI Key: YCCVVPMYSGPISC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-diethylaminostyryl)-1-methylpyridinium is a pyridinium cation obtained by methylation at position 1 of 4-(4-diethylaminostyryl)pyridine It has a role as a fluorochrome.

Scientific Research Applications

Diffusion Studies Through Films

The application of 4-(4-diethylaminostyryl)-1-methylpyridinium iodide in studying diffusion through thin films has been demonstrated. This research utilized second-harmonic generation (SHG) to monitor the diffusion of this compound through zeolite precursor films. The diffusion coefficients were calculated according to Fick's law, highlighting the compound's usefulness in physical chemistry and material science research (van der Veen et al., 2010).

Structural Analysis

In a structural study, the compound’s crystallography was analyzed. The research provided insights into the molecular and crystal structure, demonstrating its utility in material sciences and chemistry (Fun et al., 2011).

Photomagnetic Effects

The compound was also used in research exploring the photomagnetic effects in films. Stilbazolium-type cations, including 4-(4-diethylamino)-α-styryl]-1-methylpyridinium, were inserted into layered MnPS3 by ion exchange. This study provided valuable insights into the interaction of organic chromophores with inorganic materials and their effects on magnetic properties (Léaustic et al., 2003).

Molecular Dynamics

Further research involved the study of molecular dynamics in certain crystal structures. For example, the structure and phase transitions of 4-methylpyridinium tetrachloroantimonate(III) were explored, providing understanding of the dynamics of crystal structures in physical chemistry (Kulicka et al., 2004).

DNA-Probing Properties

Another significant application was in the study of interactions between cationic distyryl dyes, including 4-(4-diethylaminostyryl)-1-methylpyridinium, and nucleic acids. This research shed light on the compound’s potential as a selective probe for quadruplex DNA structures in biochemistry and molecular biology (Xie et al., 2013).

properties

Molecular Formula

C18H23N2+

Molecular Weight

267.4 g/mol

IUPAC Name

N,N-diethyl-4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]aniline

InChI

InChI=1S/C18H23N2/c1-4-20(5-2)18-10-8-16(9-11-18)6-7-17-12-14-19(3)15-13-17/h6-15H,4-5H2,1-3H3/q+1

InChI Key

YCCVVPMYSGPISC-UHFFFAOYSA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=C/C2=CC=[N+](C=C2)C

SMILES

CCN(CC)C1=CC=C(C=C1)C=CC2=CC=[N+](C=C2)C

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=CC2=CC=[N+](C=C2)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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